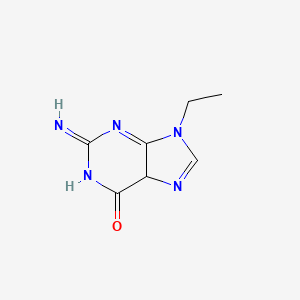
9-ethyl-2-imino-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-2-imino-5H-purin-6-one is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Purines are nitrogen-containing heterocycles that are found in many biological molecules, including DNA and RNA. The compound this compound is characterized by the presence of an ethyl group at the 9th position and an imino group at the 2nd position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2-imino-5H-purin-6-one can be achieved through various methods. One common approach involves the reaction of 5-amino-1,9-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40 and H5PV2Mo10O40 . This method offers mild reaction conditions, simple operation, and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heteropolyacids as catalysts is advantageous due to their high catalytic activity and ability to produce the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the imino group to an amino group.
Substitution: The ethyl group at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives.
Aplicaciones Científicas De Investigación
9-ethyl-2-imino-5H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 9-ethyl-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of protein kinases or other enzymes involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9-ethyl-2-imino-5H-purin-6-one include other purine derivatives such as:
- 1,2,9-trisubstituted purin-6(9H)-ones
- 2-imino-3-methyl-1,2,3,9-tetrahydro-6H-purin-6-one
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
9-ethyl-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3-4H,2H2,1H3,(H2,8,11,13) |
Clave InChI |
XLWCHLDOIGRIKP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2C1=NC(=N)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


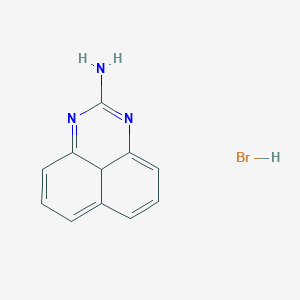
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

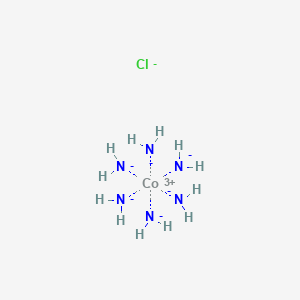
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
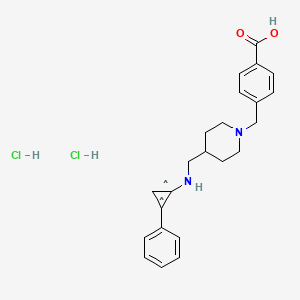
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
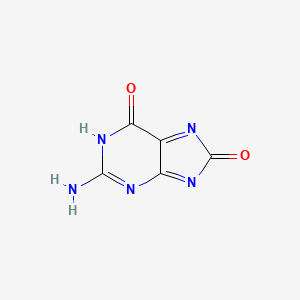
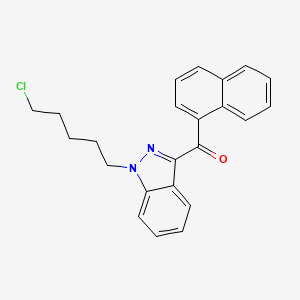
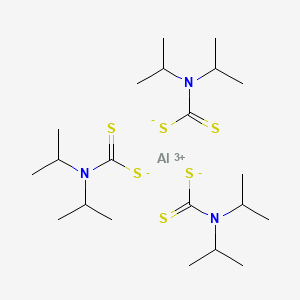
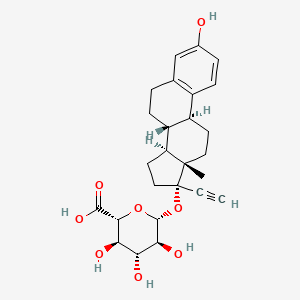
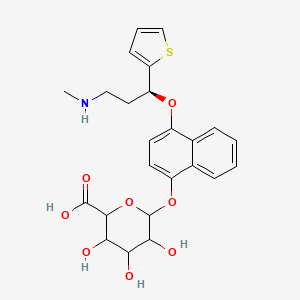

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
